molecular formula C8H9ClN2O B2553294 6-(Aminomethyl)benzoxazole Hydrochloride CAS No. 1956341-07-3

6-(Aminomethyl)benzoxazole Hydrochloride

Cat. No.: B2553294
CAS No.: 1956341-07-3
M. Wt: 184.62
InChI Key: GATYUJKCJILUIW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 6-(Aminomethyl)benzoxazole Hydrochloride, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)benzoxazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

6-(Aminomethyl)benzoxazole Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)benzoxazole Hydrochloride involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Aminomethyl)benzoxazole Hydrochloride include other benzoxazole derivatives, such as:

  • 2-Aminobenzoxazole
  • 5,6-Dimethylbenzoxazole
  • Benzoxazole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structure, which includes an aminomethyl group attached to the benzoxazole ring. This structural feature may confer unique biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

IUPAC Name

1,3-benzoxazol-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATYUJKCJILUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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